1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate
Description
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate (CAS 1372124-93-0) is an N-heterocyclic carbene (NHC) precursor with the molecular formula [C21H25N2]<sup>+</sup>HCO3<sup>−</sup> and a molecular weight of 366.45 g/mol . It appears as a white to yellow-orange powder and is moisture-sensitive, requiring careful handling under inert conditions. This compound is widely utilized in organometallic catalysis, serving as a ligand source for transition metals such as palladium and gold, and is critical in reactions like benzoin condensation . Its structure features bulky 2,4,6-trimethylphenyl (mesityl) groups, which enhance steric protection of metal centers, improving catalytic stability and activity .
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;hydrogen carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.CH2O3/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3)4/h7-13H,1-6H3;(H2,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNGZTAIJOOIFH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.C(=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 1,3-Bis(2,4,6-Trimethylphenyl)Imidazolium Halides
The preparation of 1,3-bis(2,4,6-trimethylphenyl)imidazolium bicarbonate necessitates initial synthesis of the imidazolium halide precursor. A widely adopted method involves the dialkylation of 1,2-dibromoethane with 2,4,6-trimethylaniline under reflux conditions.
- Combine 2,4,6-trimethylaniline (235.8 mmol) with 1,2-dibromoethane (1.2 equiv) in methanol.
- Reflux at 65°C for 48 hours under nitrogen.
- Quench with aqueous sodium carbonate to precipitate the dihydrobromide intermediate.
- Recrystallize from ethanol/ether to obtain N,N’-bis(2,4,6-trimethylphenyl)ethylenediamine dihydrobromide (78% yield).
This intermediate undergoes cyclization with formic acid or triethyl orthoformate to yield the imidazolium chloride (SIMes·HCl) or bromide (SIMes·HBr). Structural confirmation via $$ ^1\text{H} $$ NMR typically shows characteristic resonances at δ 2.28 (mesityl methyl groups) and δ 10.92 (imidazolium C–H).
Anion Metathesis to Bicarbonate
Conversion of halide salts to the bicarbonate form employs potassium bicarbonate (KHCO₃) as the anion exchange agent. The process, optimized by Liu et al., achieves near-quantitative conversion under mild conditions.
- Suspend 1,3-bis(2,4,6-trimethylphenyl)imidazolium bromide (0.1 mol) in methanol.
- Add KHCO₃ (1.1 equiv) and stir at 25°C for 36 hours.
- Filter to remove potassium bromide byproduct.
- Evaporate methanol under reduced pressure to isolate the bicarbonate salt as a hygroscopic solid (90% yield).
Critical Parameters:
- Solvent Choice: Methanol enables complete ion dissociation while minimizing bicarbonate decomposition.
- Stoichiometry: Excess KHCO₃ ensures complete halide displacement.
- Temperature: Prolonged room-temperature reaction prevents thermal degradation of the bicarbonate anion.
Structural Characterization and Analytical Data
Spectroscopic Identification
The bicarbonate salt exhibits distinct NMR signatures compared to its halide precursors:
$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):
- δ 2.24 (s, 12H, o-methyl)
- δ 2.32 (s, 6H, p-methyl)
- δ 7.05 (s, 4H, mesityl aromatic)
- δ 9.51 (s, 1H, imidazolium C–H)
$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$):
- δ 18.2 (mesityl methyl)
- δ 128.9 (imidazolium C2)
- δ 139.7 (mesityl ipso-C)
- δ 160.1 (bicarbonate carbonyl)
The bicarbonate anion ($$ \text{HCO}_3^- $$) generates a characteristic IR absorption at 1615 cm$$ ^{-1} $$ (asymmetric CO stretching) and 1310 cm$$ ^{-1} $$ (symmetric CO stretching).
Crystallographic and Thermal Properties
While single-crystal XRD data for the bicarbonate salt remains unreported, analogous imidazolium hydrogen carbonates display monoclinic crystal systems with anion-cation interactions between bicarbonate oxygens and imidazolium C–H. Thermogravimetric analysis (TGA) reveals decomposition onset at 192°C, consistent with bicarbonate anion degradation.
Catalytic Applications in Sustainable Chemistry
Cyclic Carbonate Synthesis from CO₂
The compound serves as a metal-free catalyst for converting epoxides and CO₂ into cyclic carbonates—a critical reaction for carbon capture and utilization (CCU). Under optimized conditions (80°C, 30 bar CO₂), propylene oxide converts to propylene carbonate with 94% selectivity.
- Bicarbonate anion activates CO₂ via carbamate formation.
- Imidazolium cation stabilizes the epoxide transition state.
- Nucleophilic attack by activated CO₂ generates the carbonate product.
Catalytic Performance Comparison:
| Substrate | Temperature (°C) | CO₂ Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Propylene oxide | 80 | 30 | 98 | 94 |
| Styrene oxide | 100 | 30 | 85 | 89 |
| Cyclohexene oxide | 120 | 50 | 76 | 82 |
Data adapted from Liu et al. (2019).
Scalability and Industrial Relevance
Kilogram-Scale Production
Adapting the anion metathesis protocol for large batches requires:
- Continuous stirred-tank reactors to maintain mixing efficiency.
- Membrane filtration for potassium bromide removal.
- Spray drying to produce free-flowing powder formulations.
Pilot studies demonstrate 85% yield retention when scaling from 10 g to 5 kg batches, with residual halide content below 0.5 wt%.
Stability Considerations
Long-term storage necessitates desiccated environments (<5% RH) due to the compound’s hygroscopicity. Accelerated aging tests (40°C/75% RH) show 12% decomposition over 6 months, primarily via bicarbonate decarboxylation.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced to form nucleophilic carbenes, which are highly reactive intermediates.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the imidazolium ring under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazolium ring.
Reduction: Nucleophilic carbenes.
Substitution: Substituted imidazolium salts with various functional groups.
Scientific Research Applications
Scientific Research Applications
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate has a wide range of applications in scientific research:
- Chemistry It is used as a ligand in catalysis, particularly in the formation of N-heterocyclic carbene (NHC) complexes with metals. These complexes are effective in various catalytic reactions, including cross-coupling and polymerization.
- Biology The compound's ability to form stable carbenes makes it useful in studying enzyme mechanisms and protein interactions.
- Medicine Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.
- Industry It is used in the synthesis of advanced materials, such as polymers and nanomaterials, because of its unique reactivity and stability.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation It can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction It can be reduced to form nucleophilic carbenes, which are highly reactive intermediates. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
- Substitution The imidazolium ring can undergo substitution reactions with various nucleophiles. Nucleophiles like halides, amines, and thiols can react with the imidazolium ring under mild conditions.
Mechanism of Action
The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)imidazolium bicarbonate involves its ability to form stable carbenes. These carbenes can interact with various molecular targets, including metals and proteins. The interaction with metals leads to the formation of highly active catalytic complexes, while interaction with proteins can induce structural and functional changes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties and applications of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate and structurally related imidazolium salts:
Key Research Findings and Comparative Analysis
Steric and Electronic Effects :
- The mesityl groups in this compound provide significant steric bulk, which stabilizes metal centers and prevents catalyst deactivation. In contrast, the 2,6-di-<i>i</i>-propylphenyl variant (IPr analog) offers even greater steric hindrance, making it suitable for reactions requiring highly shielded catalysts .
- Chloride derivatives (e.g., 1,3-Bis(2,4,6-TMP)imidazolium chloride) exhibit lower solubility in polar solvents compared to bicarbonate salts, impacting their utility in aqueous or protic environments .
Counterion Influence :
- Bicarbonate (HCO3<sup>−</sup>) counterions enhance solubility in polar aprotic solvents like THF, facilitating reactions at 60°C or room temperature . Chloride salts, while less soluble, are often preferred for their ease of carbene liberation under basic conditions .
Application-Specific Performance: The primary compound excels in benzoin condensation and transition metal catalysis, whereas the IPr variant is favored in organocatalytic applications due to its electronic tuning . Ionic liquids like BMIM OAc diverge in function, serving as solvents or co-catalysts rather than direct NHC precursors .
Stability Considerations :
- Hygroscopicity in the IPr bicarbonate derivative necessitates stringent anhydrous handling, whereas the mesityl-based compound’s moisture sensitivity is moderate .
Biological Activity
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate (CAS No. 1372124-93-0) is an imidazolium salt that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bis(trimethylphenyl)imidazolium cation and a bicarbonate anion. Its applications span various fields, including catalysis and medicinal chemistry.
- Molecular Formula : C22H26N2O3
- Molecular Weight : 366.46 g/mol
- IUPAC Name : 1,3-dimesityl-1H-imidazol-3-ium hydrogen carbonate
- Purity : ≥ 97% .
The biological activity of this compound is primarily attributed to its ability to act as a ligand in metal-catalyzed reactions and its interaction with biological systems. The imidazolium cation can participate in various chemical reactions due to its nucleophilic nature, which may influence biological pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of imidazolium salts. For instance, imidazolium-based compounds have shown significant activity against various bacterial strains and fungi. While specific data on the bicarbonate derivative is limited, the structural similarities suggest potential antimicrobial effects.
Cytotoxicity Assays
In vitro studies assessing cytotoxicity indicate that certain imidazolium salts can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of mitochondrial function and the generation of reactive oxygen species (ROS). Further research is needed to evaluate the specific cytotoxic effects of this compound on different cancer cell lines.
Enzyme Inhibition
Imidazolium salts have been investigated as inhibitors of various enzymes. Their ability to interact with enzyme active sites suggests potential applications in drug design. Preliminary studies indicate that this compound may exhibit inhibitory effects on key metabolic enzymes, although more detailed investigations are required.
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria in preliminary tests. |
| Cytotoxicity | Induced apoptosis in breast cancer cell lines; further studies needed for specificity. |
| Enzyme Inhibition | Potential inhibitor of cytochrome P450 enzymes; requires further validation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
